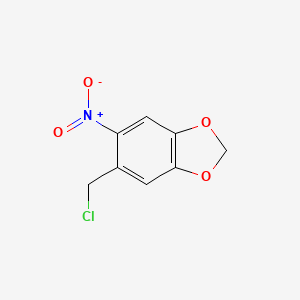
5-(Chloromethyl)-6-nitro-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Clorometil)-6-nitro-1,3-benzodioxol: es un compuesto orgánico que pertenece a la clase de los benzodioxoles. Se caracteriza por la presencia de un grupo clorometil y un grupo nitro unidos a un anillo de benzodioxol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 5-(Clorometil)-6-nitro-1,3-benzodioxol típicamente implica la nitración de 1,3-benzodioxol seguida de clorometilación. El proceso de nitración se puede llevar a cabo utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico a bajas temperaturas para introducir el grupo nitro en la posición deseada. El paso de clorometilación implica la reacción del benzodioxol nitrado con formaldehído y ácido clorhídrico, a menudo en presencia de un catalizador como el cloruro de zinc.
Métodos de Producción Industrial: La producción industrial de 5-(Clorometil)-6-nitro-1,3-benzodioxol puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de reactores avanzados y condiciones de reacción optimizadas puede mejorar la eficiencia de la síntesis. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones: 5-(Clorometil)-6-nitro-1,3-benzodioxol experimenta diversas reacciones químicas, que incluyen:
Sustitución Nucleofílica: El grupo clorometil puede ser sustituido por nucleófilos como aminas, tioles y alcoholes.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador o hidruros metálicos.
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la posición bencílica, para formar los aldehídos o ácidos carboxílicos correspondientes.
Reactivos y Condiciones Comunes:
Sustitución Nucleofílica: Se utilizan comúnmente reactivos como la azida de sodio, el tiocianato de potasio y el metóxido de sodio.
Reducción: Se emplean catalizadores como paladio sobre carbón o óxido de platino junto con gas hidrógeno.
Oxidación: Se utilizan agentes oxidantes como el permanganato de potasio o el trióxido de cromo en condiciones ácidas o básicas.
Productos Principales:
Sustitución Nucleofílica: Los productos incluyen benzodioxoles sustituidos con varios grupos funcionales.
Reducción: El producto principal es 5-(Aminometil)-6-nitro-1,3-benzodioxol.
Oxidación: Los productos incluyen 5-(Clorometil)-6-nitrobenzaldehído y 5-(Clorometil)-6-nitroácido benzoico.
Aplicaciones Científicas De Investigación
Química: 5-(Clorometil)-6-nitro-1,3-benzodioxol se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas. Su reactividad lo convierte en un producto valioso en la preparación de diversos derivados para fines de investigación.
Biología: En la investigación biológica, este compuesto se estudia por su potencial como bloque de construcción en la síntesis de moléculas biológicamente activas. Puede utilizarse en el desarrollo de nuevos fármacos o como sonda en ensayos bioquímicos.
Medicina: Se exploran las propiedades farmacológicas de los derivados del compuesto. La investigación está en curso para investigar su potencial como agentes antimicrobianos, antiinflamatorios o anticancerígenos.
Industria: En el sector industrial, 5-(Clorometil)-6-nitro-1,3-benzodioxol se utiliza en la producción de productos químicos y materiales especializados. Su estructura única permite el desarrollo de nuevos polímeros y materiales avanzados con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 5-(Clorometil)-6-nitro-1,3-benzodioxol y sus derivados implica interacciones con varios objetivos moleculares. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que interactúan con componentes celulares. El grupo clorometil puede formar enlaces covalentes con sitios nucleofílicos en biomoléculas, lo que lleva a modificaciones en su estructura y función. Estas interacciones pueden afectar las vías y procesos celulares, contribuyendo a la actividad biológica del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares:
- 5-(Clorometil)-2-nitro-1,3-benzodioxol
- 5-(Bromometil)-6-nitro-1,3-benzodioxol
- 5-(Clorometil)-6-nitro-2,3-dihidro-1,4-benzodioxina
Comparación: 5-(Clorometil)-6-nitro-1,3-benzodioxol es único debido a la posición específica de los grupos clorometil y nitro en el anillo de benzodioxol. Esta posición influye en su reactividad y los tipos de reacciones que puede sufrir. En comparación con sus análogos, este compuesto puede exhibir diferentes propiedades químicas y biológicas, lo que lo convierte en un producto valioso para aplicaciones específicas en investigación e industria.
Propiedades
Número CAS |
15862-98-3 |
|---|---|
Fórmula molecular |
C8H6ClNO4 |
Peso molecular |
215.59 g/mol |
Nombre IUPAC |
5-(chloromethyl)-6-nitro-1,3-benzodioxole |
InChI |
InChI=1S/C8H6ClNO4/c9-3-5-1-7-8(14-4-13-7)2-6(5)10(11)12/h1-2H,3-4H2 |
Clave InChI |
MBCUJSFNUKRGRE-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)CCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















